molecular formula C20H19ClO4 B13025581 Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate

Cat. No.: B13025581
M. Wt: 358.8 g/mol
InChI Key: TXIGHDLPKRWQEP-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a prop-2-yn-1-yl group, a 3-chloro-5-ethoxybenzoate moiety, and a 4-((4-methylbenzyl)oxy) substituent. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-ethoxybenzoic acid, 4-methylbenzyl alcohol, and propargyl bromide.

    Esterification: The 3-chloro-5-ethoxybenzoic acid is first esterified with propargyl bromide in the presence of a base like potassium carbonate to form the prop-2-yn-1-yl ester.

    Etherification: The resulting ester is then subjected to etherification with 4-methylbenzyl alcohol in the presence of a suitable catalyst such as potassium tert-butoxide to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Sonogashira coupling and click chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. For example, the ester and ether groups can participate in hydrogen bonding and hydrophobic interactions, while the prop-2-yn-1-yl group can undergo click reactions to form stable triazole linkages.

Comparison with Similar Compounds

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate can be compared with similar compounds such as:

    Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate: Lacks the ethoxy group, resulting in different reactivity and applications.

    Prop-2-yn-1-yl 3-chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzoate: Contains a methoxy group instead of an ethoxy group, affecting its solubility and chemical behavior.

    Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-ethylbenzyl)oxy)benzoate: The presence of an ethyl group instead of a methyl group alters its steric and electronic properties.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

Molecular Formula

C20H19ClO4

Molecular Weight

358.8 g/mol

IUPAC Name

prop-2-ynyl 3-chloro-5-ethoxy-4-[(4-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C20H19ClO4/c1-4-10-24-20(22)16-11-17(21)19(18(12-16)23-5-2)25-13-15-8-6-14(3)7-9-15/h1,6-9,11-12H,5,10,13H2,2-3H3

InChI Key

TXIGHDLPKRWQEP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Cl)OCC2=CC=C(C=C2)C

Origin of Product

United States

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